(5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione
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Overview
Description
(5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione is a complex organic compound that features a combination of furan, piperazine, and methanethione functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and piperazine intermediates, followed by their coupling through a methanethione linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce methanethiol derivatives.
Scientific Research Applications
(5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-(4-Methoxyphenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione
- (5-(4-Methoxyphenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione
- (5-(4-Methoxyphenyl)furan-2-yl)(4-(phenyl)piperazin-1-yl)methanethione
Uniqueness
(5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound (5-(4-Methoxyphenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione is a synthetic derivative that combines a furan moiety with a piperazine structure, which is known for various biological activities. This article presents an in-depth exploration of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈N₂OS
- Molecular Weight : 306.41 g/mol
- CAS Number : 898368-32-6
The biological activity of this compound can be attributed to its structural components:
- Furan Ring : Known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.
- Piperazine Moiety : Often associated with neuroactive properties and has been shown to interact with neurotransmitter receptors.
Anticancer Activity
Research indicates that compounds containing furan and piperazine structures exhibit significant anticancer properties. For instance, derivatives of furan have demonstrated cytotoxicity against various cancer cell lines, including lung (A549) and breast cancer (MCF-7) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 | 5.0 | Apoptosis induction |
Compound B | MCF-7 | 3.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Studies have reported its efficacy against several bacterial strains, outperforming conventional antibiotics in some cases.
Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |
---|---|---|
Staphylococcus aureus | 15 | Penicillin |
Escherichia coli | 18 | Tetracycline |
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. In vivo experiments demonstrated that it could significantly prolong survival in models of acute cerebral ischemia, indicating potential for treating neurodegenerative diseases.
Study 1: Anticancer Evaluation
A study conducted on a series of furan derivatives, including the target compound, evaluated their cytotoxic effects on various cancer cell lines. The results indicated that the compound inhibited cell growth significantly at concentrations as low as 10 µM.
Study 2: Antimicrobial Efficacy
In a comparative study against common pathogens, the compound exhibited superior activity against Pseudomonas aeruginosa, suggesting its potential as a new antimicrobial agent.
Properties
IUPAC Name |
[5-(4-methoxyphenyl)furan-2-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-17-4-3-5-19(16-17)24-12-14-25(15-13-24)23(28)22-11-10-21(27-22)18-6-8-20(26-2)9-7-18/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRHVHUBTSYBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.